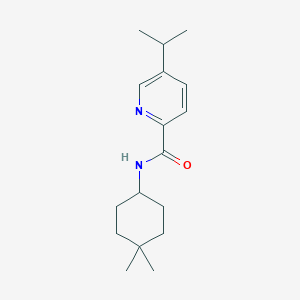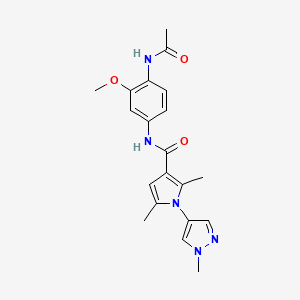
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide, also known as DMCPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMCPA belongs to the class of pyridine carboxamides and is a potent ligand for the nicotinic acetylcholine receptors (nAChRs).
Wirkmechanismus
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide acts as a positive allosteric modulator of nAChRs, which are a type of ionotropic receptors that are widely distributed throughout the central and peripheral nervous systems. By binding to these receptors, N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide enhances the activity of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including improving cognitive function, enhancing synaptic plasticity, and increasing the release of neurotransmitters such as dopamine and acetylcholine. These effects have been attributed to its ability to modulate nAChRs and enhance their activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide in lab experiments is its high potency and selectivity for nAChRs, which allows for precise modulation of these receptors. However, N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide can be challenging to synthesize, and its effects can vary depending on the specific subtype of nAChR being targeted.
Zukünftige Richtungen
There are several future directions for the study of N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide, including the development of new drugs that target nAChRs for the treatment of various neurological disorders. Additionally, further research is needed to understand the specific mechanisms underlying N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide's effects on nAChRs and its potential applications in other fields, such as drug discovery and neuroprotection.
Synthesemethoden
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide can be synthesized using various methods, including the reaction of 2-bromopyridine with 4,4-dimethylcyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with propan-2-ol and acetic anhydride to form N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. Its ability to interact with nAChRs has made it a promising candidate for the development of new drugs for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)13-5-6-15(18-11-13)16(20)19-14-7-9-17(3,4)10-8-14/h5-6,11-12,14H,7-10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEZBJRGFGTBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)NC2CCC(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-dimethylcyclohexyl)-5-propan-2-ylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate](/img/structure/B7436241.png)
![[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
![(1-Ethoxycyclobutyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7436248.png)
![2-[4-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzoyl]piperazin-1-yl]acetonitrile](/img/structure/B7436250.png)
![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-[4-(tetrazol-1-yl)oxan-4-yl]acetamide](/img/structure/B7436266.png)
![N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436267.png)
![Tert-butyl 2,2-dimethyl-1-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7436269.png)
![ethyl 5-[[(2-methyl-3-oxo-1H-pyrazole-5-carbonyl)amino]methyl]furan-2-carboxylate](/img/structure/B7436272.png)
![8-(5-Bromo-2,6-dimethylpyrimidin-4-yl)-1-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B7436287.png)
![1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea](/img/structure/B7436293.png)

![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)